molecular formula C₄₉H₆₅N₃O₉S B1147436 (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr CAS No. 137143-30-7

(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr

Cat. No. B1147436
CAS RN: 137143-30-7
M. Wt: 872.12
InChI Key:
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Description

The compound is a derivative of cholest-6-ene, a type of steroid, with various functional groups attached. The “3β,5α” likely refers to the configuration of the steroid backbone. The “4-Phenylurazole” component is a type of urazole, a class of organic compounds containing a five-membered ring with two nitrogen atoms and an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the cholest-6-ene backbone. The urazole could be attached via a substitution or addition reaction, depending on the specific functional groups present. The acetyl and phenylsulfonyl groups would likely be added in separate steps, using appropriate reagents .


Molecular Structure Analysis

The molecular structure would be complex due to the presence of the steroid backbone and the various functional groups. The urazole would contribute a five-membered ring to the structure, while the acetyl and phenylsulfonyl groups would add additional complexity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present. The urazole could potentially undergo reactions at the nitrogen or oxygen atoms, while the acetyl and phenylsulfonyl groups could undergo reactions at the carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific functional groups present. The presence of the steroid backbone would likely make the compound relatively nonpolar and insoluble in water. The urazole, acetyl, and phenylsulfonyl groups could potentially contribute to the compound’s reactivity .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

CAS RN

137143-30-7

Molecular Formula

C₄₉H₆₅N₃O₉S

Molecular Weight

872.12

synonyms

[4aS-[4aα,6α,8aα,8bβ,10aα,11α(1S*,2E,4R*),13aβ,13bα]]-6-(Acetyloxy)-5,6,7,8,8a,8b,10,10a,11,12,13,13a-dodecahydro-11-[2-hydroxy-1,4,5-trimethyl-3-(phenylsulfonyl)-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-8a,10a-dimethyl-2-phenyl-4a,13b-etheno-1H,9H-be

Origin of Product

United States

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